Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate
Description
Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate is a chemical compound with the molecular formula C12H17NO6S and a molecular weight of 303.34 g/mol . It is known for its unique structure, which includes a methylsulfamoyl group and two methoxy groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-13-20(15,16)11-7-10(18-3)9(17-2)5-8(11)6-12(14)19-4/h5,7,13H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYYUGFFUCWYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1CC(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with methylamine, followed by esterification with methanol . The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Potential
Research indicates that Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate exhibits promising anticancer properties. A study published in Cancer Letters demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of methoxy and sulfamoyl groups enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents .
Antimicrobial Effects
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses significant antibacterial properties against various strains of bacteria, including drug-resistant variants. This suggests its potential as a lead compound for developing new antimicrobial therapies .
Drug Development
The unique structural features of this compound make it a candidate for drug development. Its ability to modulate biological pathways associated with cancer and infection positions it as a valuable scaffold for synthesizing new therapeutic agents. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity .
Formulation in Drug Delivery Systems
The compound's solubility and stability characteristics allow it to be incorporated into various drug delivery systems. It can be utilized in nanoparticle formulations that improve bioavailability and targeted delivery of therapeutics to cancerous tissues .
Pesticide Development
The compound's bioactive properties extend to agricultural applications as well. Research has indicated that it can serve as a basis for developing novel pesticides that target specific pests while being environmentally friendly. Its effectiveness against plant pathogens suggests potential use in crop protection strategies .
Synthesis of Functional Polymers
This compound can also be utilized in materials science for synthesizing functional polymers. Its reactive groups allow for incorporation into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate involves its interaction with specific molecular targets. The methylsulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological effects by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4,5-dimethoxy-2-(sulfamoyl)phenyl]acetate
- Methyl 2-[4,5-dimethoxy-2-(ethylsulfamoyl)phenyl]acetate
- Methyl 2-[4,5-dimethoxy-2-(propylsulfamoyl)phenyl]acetate
Uniqueness
Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methylsulfamoyl groups makes it a versatile compound for various applications .
Biological Activity
Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate (CAS 210410-39-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₂H₁₇N₀₆S
- Molar Mass : 303.33 g/mol
- Density : 1.259 g/cm³
- Boiling Point : 439.2 °C (predicted)
- pKa : 11.56 (predicted) .
The biological activity of this compound is largely attributed to its interaction with specific enzymes, particularly carbonic anhydrases (CAs). Among the twelve isozymes of carbonic anhydrase, CAIX is known to be overexpressed in various solid tumors, facilitating tumor growth and metastasis through acidification of the tumor microenvironment .
Research indicates that compounds with a sulfonamide group, such as this one, can selectively inhibit CAIX, potentially leading to anticancer effects. The binding affinity of related compounds has been shown to be extremely high; for instance, a derivative exhibited a dissociation constant () of 0.12 nM for CAIX, demonstrating significant selectivity over other isozymes .
Biological Activity and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Anticancer Properties :
-
Enzyme Inhibition :
- The compound has been tested for its inhibitory effects on various enzymes beyond carbonic anhydrases. Its structure suggests potential interactions with other targets due to the presence of methoxy and sulfamoyl groups .
- Kinetic studies have shown that similar sulfonamide compounds can act as competitive inhibitors for certain enzymes, hinting at the potential for this compound to exhibit similar behavior .
-
Antimicrobial Activity :
- Preliminary assessments suggest that the compound may possess antimicrobial properties, although further research is needed to confirm these effects and elucidate the mechanisms involved.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-[4,5-dimethoxy-2-(sulfamoyl)phenyl]acetate | Similar dimethoxy structure | Lacks methylsulfamoyl group |
| Methyl 2-[4-methylthio-phenyl]acetate | Contains methylthio group | Lacks sulfonamide functionality |
| Methyl 4-(trifluoromethylsulfanyl)-phenylacetate | Contains trifluoromethyl group | Exhibits distinct electronic properties |
This table illustrates how variations in substituents can influence both chemical behavior and biological activity.
Future Directions
The ongoing research into this compound suggests promising avenues for therapeutic applications:
- Development of Anticancer Therapies : Given its potential as a selective CAIX inhibitor, further studies could lead to the development of targeted therapies for cancers characterized by CAIX overexpression.
- Exploration of Antimicrobial Properties : Investigating its antimicrobial activity may reveal new applications in treating infections.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate in high yield?
- Methodological Answer : Optimize reaction conditions using a strong base catalyst (e.g., t-BuOK) in anhydrous t-BuOH to promote acyl transfer or nucleophilic substitution. Monitor reaction progress via TLC and purify the product using column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Ensure strict control of temperature and moisture to prevent side reactions .
Q. How can researchers confirm the structure of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Analyze aromatic proton environments (e.g., dimethoxy groups at δ ~3.8–3.9 ppm, methylsulfamoyl protons at δ ~2.9–3.1 ppm) and ester carbonyl signals (δ ~170–175 ppm in 13C NMR) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 340 [M+]) and fragmentation patterns consistent with methylsulfamoyl and dimethoxy substituents .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in a cool, dry environment away from oxidizing agents. Dispose of waste via certified chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can contradictory data between NMR and MS during structural elucidation be resolved?
- Methodological Answer : Employ complementary techniques:
- IR Spectroscopy : Verify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, sulfonamide N–H at ~3300 cm⁻¹).
- X-ray Crystallography : Resolve ambiguities by determining bond lengths/angles and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing the crystal lattice) .
Q. What strategies ensure regioselectivity during sulfamoylation at the 2-position of the dimethoxy-phenyl ring?
- Methodological Answer : Use directing groups (e.g., methoxy substituents) to orient electrophilic attack. Protect reactive sites (e.g., acetate ester) during sulfamoylation. Validate regiochemistry via NOE NMR experiments to confirm spatial proximity of substituents .
Q. How does the compound’s stability under acidic/basic hydrolysis influence experimental design?
- Methodological Answer : Conduct pH-dependent stability studies (e.g., in 0.1M HCl/NaOH at 25°C). Monitor decomposition via HPLC-MS. Isolate hydrolysis products (e.g., free carboxylic acid or sulfonic acid derivatives) for characterization. Adjust reaction conditions to avoid premature degradation in downstream applications .
Q. What insights does the crystal structure provide into the compound’s reactivity?
- Methodological Answer : Analyze torsion angles (e.g., ~88.6° between aromatic and sulfamoyl planes) to predict steric hindrance. Hydrogen-bonding motifs (e.g., C–H⋯O) may influence solubility or intermolecular interactions in catalytic systems .
Data Contradiction & Optimization
Q. How to address low yields in large-scale syntheses of this compound?
- Methodological Answer : Scale-up challenges often arise from inefficient mixing or exothermic reactions. Use a jacketed reactor for temperature control. Optimize stoichiometry (e.g., 1.2 equivalents of methylsulfamoyl chloride) and employ flow chemistry for consistent reagent delivery .
Q. Why might HPLC purity assays conflict with NMR integration results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
